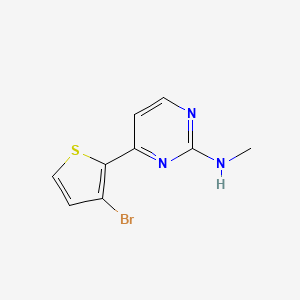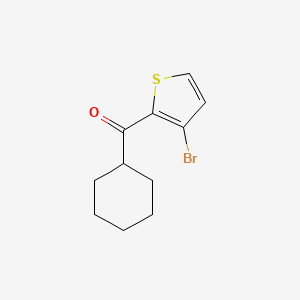![molecular formula C8H9F3N2O B1380344 [3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine CAS No. 1543222-76-9](/img/structure/B1380344.png)
[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine” is a research chemical . It is used for pharmaceutical testing . The molecular formula of this compound is C8H9F3N2O .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies. For instance, compounds with similar structures were confirmed by single-crystal X-ray diffraction analyses .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 206.17 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Applications De Recherche Scientifique
Synthesis of Novel Schiff Bases for Anticonvulsant Activity : Research by Pandey and Srivastava (2011) in "Medicinal Chemistry Research" discussed the synthesis of novel Schiff bases of 3-aminomethyl pyridine, including derivatives of pyridin-3-yl methanamine, for potential anticonvulsant activities. These compounds were tested for seizures protection in various models, indicating their potential use in medical applications related to neurological disorders (Pandey & Srivastava, 2011).
Catalytic Applications of NCN′ and PCN Pincer Palladacycles : A study by Roffe et al. (2016) in "Organic Chemistry Frontiers" synthesized derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, which underwent C–H bond activation to afford NCN′ pincer palladacycles. These palladacycles were characterized and found to show good activity and selectivity in catalytic applications (Roffe et al., 2016).
Photocytotoxic Iron(III) Complexes for Cellular Imaging : Basu et al. (2014) in "Chemistry, an Asian Journal," synthesized Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, demonstrating photocytotoxic properties in red light and potential for cellular imaging applications (Basu et al., 2014).
Photo-induced Oxidation of Iron Complexes : Research by Draksharapu et al. (2012) in "Dalton Transactions" investigated the photochemistry of complexes involving 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine. The study provided insights into the enhancement of the rate of outer sphere electron transfer to oxygen, which could have implications in various chemical processes (Draksharapu et al., 2012).
Detection of Ions in Aqueous Solution : Aggrwal et al. (2021) discussed the synthesis of products formed by reacting 2,3-dibromonaphthalene-1,4-dione with pyridin-2-yl methanamine, highlighting their potential application in selectively detecting Hg and Ni ions (Aggrwal et al., 2021).
Orientations Futures
Mécanisme D'action
Target of Action
A similar compound, 1-((2-(2,2,2-trifluoroethoxy)pyridin-4-yl)methyl)urea derivatives, has been identified as a potent enhancer of potassium channels, specifically the kcnq channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.
Mode of Action
If we consider the similar compound mentioned above, it enhances the activity of kcnq channels . This enhancement likely results from an increase in the open probability of the channels, leading to increased potassium ion flow across the cell membrane.
Biochemical Pathways
The enhancement of kcnq channels can have downstream effects on neuronal excitability and neurotransmission .
Result of Action
The enhancement of kcnq channels by similar compounds can lead to a decrease in neuronal excitability, which may have therapeutic effects in conditions characterized by increased neuronal excitability, such as epilepsy and certain neurodegenerative diseases .
Analyse Biochimique
Biochemical Properties
[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or modifying their activity. For example, it can interact with cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound may form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, potentially upregulating or downregulating specific genes. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions. For instance, this compound may act as a competitive inhibitor for certain enzymes, blocking substrate access and reducing enzyme activity . Additionally, this compound can interact with DNA-binding proteins, influencing gene expression by altering the binding affinity of transcription factors to their target DNA sequences.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the compound’s biological activity. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, influencing the production and utilization of metabolites within cells.
Propriétés
IUPAC Name |
[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-4-13-2-1-6(7)3-12/h1-2,4H,3,5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLYVWQBTJMWEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)
![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)
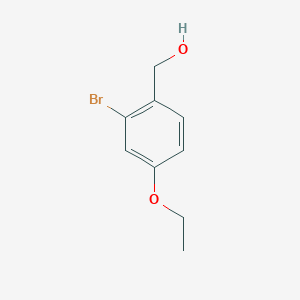
![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)
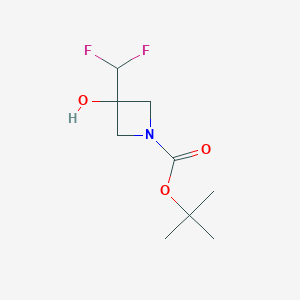
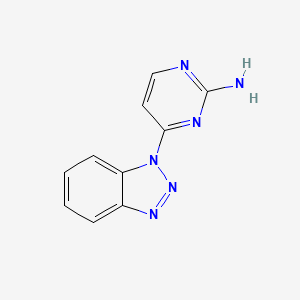



![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)
![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)
